Ethyl (p-nitrophenyl)phosphonothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

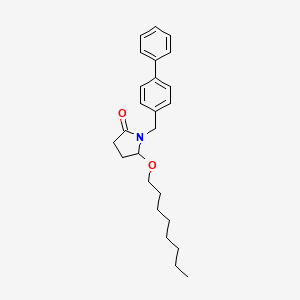

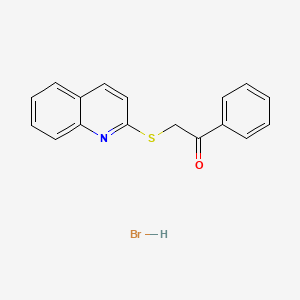

Ethyl (p-nitrophenyl)phosphonothioate, also known as O-ethyl O-(4-nitrophenyl) phenylphosphonothioate, is an organophosphorus compound with the molecular formula C14H14NO4PS and a molecular weight of 323.30 g/mol . It is a light yellow crystalline powder that is insoluble in water . This compound is primarily used as an insecticide and is known for its effectiveness against pests such as the European corn borer, rice stem borer, bollworm, tobacco budworm, and boll weevil .

Preparation Methods

Ethyl (p-nitrophenyl)phosphonothioate can be synthesized through a multi-step process. One common method involves the chlorination of diethyl dithiophosphoric acid to produce diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate (the sodium salt of 4-nitrophenol) to yield the final product . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (p-nitrophenyl)phosphonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its oxygen analog, O-ethyl O-(4-nitrophenyl) phenylphosphonate (EPNO).

Hydrolysis: It can undergo hydrolysis under alkaline conditions, leading to the formation of p-nitrophenol and other by-products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents for oxidation, bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl (p-nitrophenyl)phosphonothioate has several scientific research applications:

Mechanism of Action

Ethyl (p-nitrophenyl)phosphonothioate exerts its effects primarily through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that hydrolyzes acetylcholine, an excitatory neurotransmitter. By inhibiting AChE, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to continuous stimulation of the nervous system . This mechanism is responsible for its insecticidal properties and its neurotoxic effects in non-target organisms.

Comparison with Similar Compounds

Ethyl (p-nitrophenyl)phosphonothioate is similar to other organophosphorus insecticides such as:

Parathion: O,O-diethyl O-(4-nitrophenyl) phosphorothioate.

Methyl Parathion: O,O-dimethyl O-(4-nitrophenyl) phosphorothioate.

Sumithion: O,O-dimethyl O-(4-nitro-m-tolyl) phosphorothioate.

Compared to these compounds, this compound is unique due to its specific molecular structure, which influences its reactivity and toxicity profile. Its effectiveness as an insecticide and its specific inhibition of AChE make it a valuable compound in both research and industrial applications.

Properties

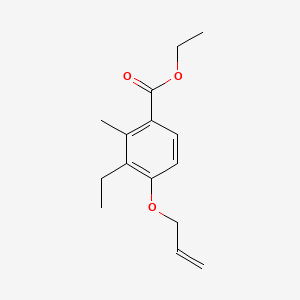

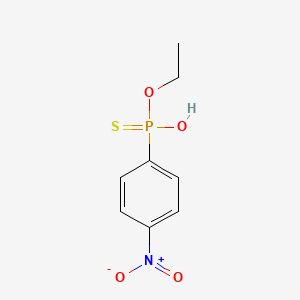

CAS No. |

12262-83-8 |

|---|---|

Molecular Formula |

C8H10NO4PS |

Molecular Weight |

247.21 g/mol |

IUPAC Name |

ethoxy-hydroxy-(4-nitrophenyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H10NO4PS/c1-2-13-14(12,15)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,15) |

InChI Key |

BTCJTZHMWDKPQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(C1=CC=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

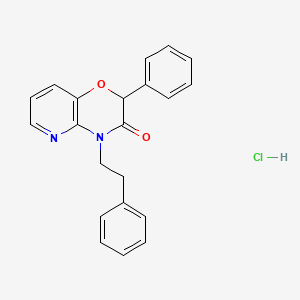

![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)